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Overview
Description
Tetrabromophthalic acid, compound with guanidine (1:2) is a chemical compound with the molecular formula C10H12Br4N6O4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) typically involves the reaction of tetrabromophthalic acid with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrabromophthalic acid, compound with guanidine (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phthalic acids, while reduction may produce less brominated derivatives .
Scientific Research Applications
Tetrabromophthalic acid, compound with guanidine (1:2) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of tetrabromophthalic acid, compound with guanidine (1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrabromophthalic acid, compound with guanidine (1:2) include:
- Tetrabromophthalic anhydride
- Hexabromocyclododecane
- Decabromodiphenyl ether
Uniqueness
Tetrabromophthalic acid, compound with guanidine (1:2) is unique due to its specific combination of tetrabromophthalic acid and guanidine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
25357-78-2 |
---|---|
Molecular Formula |
C10H12Br4N6O4 |
Molecular Weight |
599.86 g/mol |
IUPAC Name |
guanidine;3,4,5,6-tetrabromophthalic acid |
InChI |
InChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4) |
InChI Key |
RAGWOEVGLUEKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N |
Origin of Product |
United States |
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